[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate
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Overview
Description
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate is a glycolipid compound that has garnered attention due to its unique structural and functional properties It is composed of a glycerol backbone linked to two fatty acid chains and two sugar moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate can be synthesized through the esterification of glycerol with fatty acids. One method involves using a solvent-free system where glycerol reacts with a mixture of fatty acids, catalyzed by lipase enzymes such as Lipozyme 435 . The reaction typically occurs at a temperature of 60°C with a specific enzyme load and glycerol-to-fatty acid molar ratio. The final product is obtained through molecular distillation.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes utilize bioreactors to facilitate the esterification reaction under controlled conditions. The use of immobilized enzymes allows for repeated use and high efficiency in producing the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to modify the fatty acid chains or the sugar moieties.
Substitution: The hydroxyl groups on the glycerol backbone can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycolipid structure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield modified glycolipids with altered fatty acid chains.
Scientific Research Applications
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate involves its interaction with cellular membranes and signaling pathways. The compound can activate protein kinase C (PKC) and protein kinase D (PKD) isoforms, which play crucial roles in regulating glucose and lipid metabolism . Additionally, it can modulate immune responses by influencing diacylglycerol kinase activity, thereby affecting the levels of diacylglycerol and phosphatidic acid in cells .
Comparison with Similar Compounds
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate can be compared with other glycolipids such as monoglycosyl diacylglycerol and glucopyranosyl diacylglycerol. These compounds share similar structural features but differ in the number and type of sugar moieties attached to the glycerol backbone . This compound is unique due to its specific fatty acid composition and the presence of two sugar units, which confer distinct biological activities and applications.
List of Similar Compounds
- Monoglycosyl diacylglycerol
- Glucopyranosyl diacylglycerol
- Galactoglucopyranosyldiacylglycerol
This compound stands out due to its specific structural attributes and the resulting functional properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
156957-28-7 |
---|---|
Molecular Formula |
C48H90O15 |
Molecular Weight |
907.2 g/mol |
IUPAC Name |
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate |
InChI |
InChI=1S/C48H90O15/c1-5-35(4)27-23-19-15-11-7-9-12-16-20-24-28-39(51)58-32-36(60-40(52)29-25-21-17-13-8-6-10-14-18-22-26-34(2)3)33-59-47-45(57)46(42(54)38(31-50)61-47)63-48-44(56)43(55)41(53)37(30-49)62-48/h34-38,41-50,53-57H,5-33H2,1-4H3/t35?,36?,37-,38-,41-,42-,43+,44-,45+,46+,47+,48-/m1/s1 |
InChI Key |
HDFSOYPNMIVZMT-WKKKTHSJSA-N |
Isomeric SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
Synonyms |
1-(14-methylpalmitoyl)-2-(14-methylpentadecanoyl)-3-O-(alpha-D-glucopyranosyl-(1-3)-O-alpha-D-mannopyranosyl)glycerol BF-7 diglycosyl diacylglycerol diglycosyl diacylglycerol BF-7 |
Origin of Product |
United States |
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